4-Hydroxycyclohexyl 4-methylbenzenesulfonate
Overview
Description
4-Hydroxycyclohexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S and a molecular weight of 270.35 g/mol. It belongs to the class of sulfonates and is characterized by its white crystalline appearance
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxycyclohexyl 4-methylbenzenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexane-1,4-diol with 4-methylbenzenesulfonyl chloride in the presence of pyridine and chloroform . The reaction mixture is cooled to 0°C and stirred for 18 hours at room temperature. Upon completion, the mixture is acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer is then washed, dried, and purified by silica gel chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxycyclohexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or ethers, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
4-Hydroxycyclohexyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfonate moiety play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes, making it valuable in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 4-methylbenzenesulfonate
- 4-Hydroxycyclohexyl benzenesulfonate
- 4-Methylcyclohexyl 4-methylbenzenesulfonate
Uniqueness
4-Hydroxycyclohexyl 4-methylbenzenesulfonate stands out due to its specific structural features, such as the presence of both a hydroxyl group and a sulfonate group on the cyclohexyl ring. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
(4-hydroxycyclohexyl) 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-3,8-9,11-12,14H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDKSZWKVROYKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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